molecular formula C6H2BrF4N B1525567 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine CAS No. 1245914-35-5

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1525567
CAS No.: 1245914-35-5
M. Wt: 243.98 g/mol
InChI Key: RRRFJEMWVAWRIX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine (C₆H₂BrF₄N; molecular weight: 262.99 g/mol) is a halogenated pyridine derivative featuring bromine (C3), fluorine (C5), and a trifluoromethyl group (C2) on its aromatic ring. Its SMILES string is BrC1=CC(F)=CN=C1C(F)(F)F, and the InChI key is RRRFJEMWVAWRIX-UHFFFAOYSA-N . The compound is a solid at room temperature and is primarily utilized in early-stage pharmaceutical and agrochemical research due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity, while bromine and fluorine modulate reactivity and metabolic stability .

The compound’s applications span agrochemicals (e.g., insecticides, herbicides) and pharmaceuticals, where it serves as a building block for bioactive molecules .

Properties

IUPAC Name

3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRFJEMWVAWRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259876
Record name 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245914-35-5
Record name 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245914-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Methodologies

Stepwise Halogenation and Fluorination

  • Bromination : Bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 3-position of the pyridine ring.
  • Fluorination : Electrophilic fluorination agents such as Selectfluor® or nucleophilic fluorination using tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) are employed to introduce fluorine at the 5-position.

Example Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination N-bromosuccinimide (NBS) Dichloromethane 0 to 25 °C 70-85 Controlled addition to avoid polybromination
Fluorination Tetrabutylammonium fluoride (TBAF) DMF Room temperature 60-75 Selective fluorination at C5

Industrial Scale Production

Industrial synthesis optimizes parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Large-scale halogenation uses bromine and fluorine sources under controlled conditions with catalytic or stoichiometric additives to improve regioselectivity and reduce side reactions.

Retrosynthetic and Alternative Routes

Retrosynthetic analysis tools using extensive reaction databases (e.g., Pistachio, Reaxys) suggest that the compound can be synthesized via:

These approaches emphasize the importance of catalyst choice (Pd, Cu) and reaction conditions to ensure selective functionalization.

Related Synthetic Processes and Insights from Analogous Compounds

Though direct patents on 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine are limited, insights can be drawn from related pyridine derivatives such as 2-methoxy-3-bromo-5-fluoropyridine. A patented synthesis process involves:

  • Diazotization of 2-methoxy-5-aminopyridine followed by fluorination.
  • Subsequent bromination to introduce bromine at the 3-position.
  • This method uses inexpensive raw materials, mild reaction conditions, and achieves high yields, highlighting the industrial feasibility of halogenated fluoropyridines synthesis.

While this patent focuses on a methoxy-substituted analog, the principles of controlled halogenation and fluorination under mild conditions are transferable to trifluoromethyl-substituted pyridines.

Reaction Mechanism and Regioselectivity Considerations

  • The electron-withdrawing trifluoromethyl group at the 2-position influences the regioselectivity of halogenation and fluorination by stabilizing intermediates and directing electrophilic substitution.
  • Bromine acts as a leaving group in subsequent cross-coupling reactions, making selective bromination critical.
  • Fluorine's strong electronegativity affects the electronic distribution, often requiring optimization of catalysts and reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent Temperature Yield Range (%) Key Notes
Trifluoromethylation CF₃Cu reagents or trifluoromethyl iodide Various (THF, DMF) 0 to 50 °C 65-80 Early-stage introduction preferred
Bromination N-bromosuccinimide (NBS), Br₂ DCM, Acetonitrile 0 to 25 °C 70-85 Regioselective at C3
Fluorination Selectfluor®, TBAF DMF, Acetonitrile Room temperature 60-75 Selective at C5, mild conditions
Diazotization (analog) NaNO₂/HCl (for amino precursors) Aqueous acid 0 to 5 °C 80-90 (intermediate) Used in related pyridine derivatives synthesis

Research Findings and Optimization

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The positions of halogens and trifluoromethyl groups critically influence reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine C₆H₂BrF₄N Br (C3), F (C5), CF₃ (C2) 262.99 Agrochemical intermediates, drug discovery
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (C5), Cl (C2), CF₃ (C3) 278.44 Pharmaceutical intermediates
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (C2), Cl (C3), CF₃ (C5) 278.44 Agrochemical synthesis
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine C₆H₃BrClF₃N₂ Br (C3), Cl (C5), CF₃ (C6), NH₂ (C2) 275.45 Potential kinase inhibitors
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine C₁₀H₁₄BrN₂Si Br (C5), TMS-ethynyl (C3), NH₂ (C2) 301.21 Cross-coupling reactions in organic synthesis
Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in all compounds enhances electron deficiency, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, the presence of chlorine (Cl) in 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine reduces ring reactivity compared to fluorine (F) in the target compound due to Cl’s lower electronegativity .
  • Positional Influence : Bromine at C3 (target compound) allows regioselective functionalization at C4/C6 positions, whereas bromine at C2 or C5 (e.g., 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine) directs reactivity to ortho/para positions relative to the halogen .

Applications :

  • Agrochemicals : The target compound and 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine are precursors for insecticides (e.g., sarolaner, lotilaner derivatives) .
  • Pharmaceuticals : Amine-containing derivatives (e.g., 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) are explored for kinase inhibition due to their hydrogen-bonding capability .

Patent and Commercial Relevance

  • Agrochemical Patents : The 2023 European patent application highlights pyridine derivatives with trifluoromethyl groups as key components in next-generation insecticides (e.g., tyclopyrazoflor, isocycloseram) .
  • Commercial Suppliers : Sigma-Aldrich markets the target compound for early-stage research, while Chongqing Chemdad Co. supplies analogs like 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in bulk .

Biological Activity

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities, primarily attributed to the presence of bromine, fluorine, and a trifluoromethyl group. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₆H₂BrF₄N
  • Molar Mass : Approximately 243.98 g/mol
  • Physical State : Liquid
  • Density : 1.774 g/cm³
  • Boiling Point : 169.3 °C

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : It can inhibit enzymes by binding to their active sites, affecting metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds.
  • Cell Signaling Modulation : The compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates it alters the expression of genes involved in oxidative stress response and apoptosis.
  • Covalent Bond Formation : The unique structure allows for stable covalent bonds with biological targets, enhancing its utility in proteomics and biochemical research.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption and Distribution : The trifluoromethyl group increases cellular uptake and bioavailability, facilitating its distribution within biological systems.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with cellular components.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Antitumor Activity Exhibits significant antiproliferative effects against various cancer cell lines .
Antimicrobial Properties Demonstrates fungicidal activity, particularly effective against specific fungal strains .
Enzyme Inhibition Inhibits specific enzymes such as IRAK4, impacting immune responses and inflammation pathways .

Case Studies

  • Antitumor Properties : In a study evaluating various derivatives of pyridine compounds, this compound showed enhanced antiproliferative activity against breast cancer cell lines compared to non-fluorinated analogs. The study highlighted the significance of the trifluoromethyl group in increasing potency through improved interaction with target proteins .
  • Fungicidal Activity : Research on trifluoromethyl-substituted pyridines revealed that this compound exhibited higher fungicidal activity against Candida albicans compared to its non-fluorinated counterparts. This suggests that the trifluoromethyl group's presence is crucial for enhancing biological efficacy in antifungal applications .

Q & A

Q. Advanced

  • Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electronegativity enhances oxidative addition with Pd catalysts.
  • Fluorine : Electron-withdrawing effects stabilize intermediates and direct coupling to meta/para positions.
  • Synergistic Effects : The trifluoromethyl group further polarizes the ring, accelerating nucleophilic substitution at C3 .

Example : Suzuki coupling with aryl boronic acids yields biaryl derivatives for drug discovery scaffolds .

What strategies ensure regioselectivity when functionalizing this compound?

Q. Advanced

  • Directed Ortho-Metalation (DoM) : Use of directing groups (e.g., -NH₂) to control substitution patterns.
  • Catalytic Systems : Pd/Cu co-catalysts for selective C–Br activation over C–F bonds.
  • Protection/Deprotection : Temporary blocking of reactive sites (e.g., silylation of fluorine) .

Data Contradiction Note : Fluorine’s strong electronegativity may suppress undesired side reactions, but competing pathways require rigorous optimization .

How is this compound applied in medicinal chemistry and agrochemical research?

Q. Advanced

  • Drug Discovery : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a key moiety in kinase inhibitors and antiviral agents.
  • Agrochemicals : Halogenated pyridines are precursors for herbicides (e.g., fluorinated analogs of sulfonylurea derivatives).
  • Photolabile Probes : Fluorine and bromine enable UV-triggered crosslinking for protein interaction studies .

What are the safety and handling considerations for this compound?

Q. Basic

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of C–Br bonds.
  • PPE : Use nitrile gloves, fume hoods, and eye protection.
  • Waste Disposal : Halogenated waste protocols (e.g., incineration with scrubbers) .

How does this compound compare to structurally similar pyridine derivatives?

Q. Advanced

Compound Key Differences Applications
5-Bromo-2-(trifluoromethyl)pyridine Lacks fluorine; reactivity shifts to C5.Cross-coupling for OLED materials.
3-Chloro-5-fluoropyridine Chlorine instead of bromine; slower oxidative addition.Intermediate for antibiotics.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine Amino group enhances nucleophilicity for heterocycle synthesis.Anticancer scaffold development.

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

  • Fluorine/Bromine Isotopes : Overlapping signals in MS require high-resolution instruments (HRMS).
  • Degradation Products : Hydrolysis products (e.g., 5-fluoro-2-(trifluoromethyl)pyridin-3-ol) can be quantified via HPLC with UV/ECD detection .

How are computational methods used to predict its reactivity?

Q. Advanced

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict regioselectivity.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

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